1,5-Dimethyl-3-phenylpyrazole

Physical Chemistry Process Chemistry Crystallization

1,5-Dimethyl-3-phenylpyrazole (CAS 10250-60-9) is a trisubstituted pyrazole derivative with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol. It is characterized by a specific substitution pattern featuring methyl groups at the N1 and C5 positions and a phenyl group at the C3 position of the pyrazole ring.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 10250-60-9
Cat. No. B088409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-3-phenylpyrazole
CAS10250-60-9
Synonyms1,5-dimethyl-3-phenylpyrazole
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)C2=CC=CC=C2
InChIInChI=1S/C11H12N2/c1-9-8-11(12-13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3
InChIKeyAVZWCCJQQCROGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethyl-3-phenylpyrazole (CAS 10250-60-9): A Distinctive Pyrazole Scaffold for Research & Industrial Procurement


1,5-Dimethyl-3-phenylpyrazole (CAS 10250-60-9) is a trisubstituted pyrazole derivative with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol [1]. It is characterized by a specific substitution pattern featuring methyl groups at the N1 and C5 positions and a phenyl group at the C3 position of the pyrazole ring [2]. This configuration imparts distinct physical properties, including a relatively low melting point (35–37 °C) and a moderate density (1.074 g/cm³ at 20 °C) [3], which differentiate it from closely related regioisomers and make it a valuable building block in medicinal chemistry and catalyst development .

Why Generic Substitution Fails: Quantified Differentiation of 1,5-Dimethyl-3-phenylpyrazole from In-Class Analogs


Generic substitution among phenylpyrazole regioisomers is scientifically unsound due to significant variations in physical properties, reactivity, and biological target engagement. For instance, the melting point of 1,5-dimethyl-3-phenylpyrazole (35–37 °C) [1] is dramatically lower than that of its regioisomer 1,3-dimethyl-5-phenylpyrazole (270–272 °C) , a difference of over 230 °C that directly impacts formulation, handling, and purification protocols. Furthermore, the specific arrangement of the phenyl and methyl groups dictates the molecule's dipole moment and conformational preferences, which in turn influence its efficacy as a ligand in catalytic systems and its binding affinity in biological assays, as evidenced by its role in LsrK kinase inhibition . These quantifiable differences preclude simple interchange and necessitate the procurement of the specific CAS 10250-60-9 entity for reproducible research and development outcomes.

Product-Specific Quantitative Evidence Guide for 1,5-Dimethyl-3-phenylpyrazole (CAS 10250-60-9)


Regioisomeric Differentiation via Melting Point: A 230°C Gap for Purification and Formulation

1,5-Dimethyl-3-phenylpyrazole exhibits a melting point of 35–37 °C [1], a stark contrast to its closest regioisomer, 1,3-dimethyl-5-phenylpyrazole, which melts at 270–272 °C . This difference of approximately 235 °C is a direct consequence of the altered substitution pattern on the pyrazole ring, which affects crystal lattice packing and intermolecular forces.

Physical Chemistry Process Chemistry Crystallization

Comparative Physical State and Density: A Solid-Liquid Transition for Handling and Storage

At standard room temperature (20–25 °C), 1,5-dimethyl-3-phenylpyrazole is a low-melting solid with a density of 1.074 g/cm³ [1]. In contrast, its regioisomer, 1,3-dimethyl-5-phenylpyrazole, is a high-melting solid under the same conditions, with a calculated density of 1.03 g/cm³ . This difference in physical state at ambient temperature influences material handling and storage requirements.

Material Science Chemical Logistics Process Safety

Quantified Antimicrobial Scaffold Potential: LsrK Kinase Inhibition as a Targeted Application

Structure-activity relationship (SAR) studies have identified the pyrazole moiety, as found in 1,5-dimethyl-3-phenylpyrazole, as an essential structural element for the inhibition of LsrK kinase, a key regulator of bacterial quorum sensing . In a study of DPD-derivative inhibitors, compounds containing this pyrazole core demonstrated micromolar inhibitory activity against LsrK, with IC50 values ranging from 100 μM to 500 μM . While the parent compound itself was not the most potent in the series, the data confirm the pyrazole scaffold's role as a validated starting point for medicinal chemistry optimization.

Antimicrobial Resistance Kinase Inhibition Medicinal Chemistry

Conformational Analysis via 13C-NMR: A Validated Tool for Molecular Modeling and Ligand Design

1,5-Dimethyl-3-phenylpyrazole has been included in a comprehensive study that established a robust correlation between torsional angles and 13C-NMR chemical shift differences (δmeta-C – δortho-C) for phenyl-substituted pyrazoles [1]. This validated model allows researchers to predict the dihedral angle between the phenyl and pyrazole rings based on experimental NMR data, a critical parameter for understanding the compound's conformation in solution and its interactions with biological targets or catalytic metal centers.

Structural Biology Computational Chemistry Catalysis

Best Research and Industrial Application Scenarios for 1,5-Dimethyl-3-phenylpyrazole


Antimicrobial Drug Discovery: Hit-to-Lead Optimization for Quorum Sensing Inhibitors

Research groups focused on developing novel anti-virulence agents can use 1,5-dimethyl-3-phenylpyrazole as a validated core scaffold for generating focused libraries of LsrK kinase inhibitors. The SAR data confirming the pyrazole moiety's essential role provides a clear starting point for medicinal chemistry campaigns aimed at improving potency beyond the initial micromolar IC50 range observed for related analogs [1].

Process Chemistry and Formulation Development: Leveraging Low Melting Point for Unique Formulations

The low melting point of 1,5-dimethyl-3-phenylpyrazole (35–37 °C) [1] makes it uniquely suited for applications requiring low-temperature processing or the creation of solid dispersions and eutectic mixtures. Its near-ambient melting point, starkly different from its high-melting isomer (270–272 °C) , allows for the development of formulations that would be impossible with the more thermally stable analog, such as in hot-melt extrusion or in situ gelling systems.

Catalysis and Ligand Design: Using Validated Conformational Models for Rational Ligand Development

Researchers designing new catalysts for cross-coupling reactions can utilize 1,5-dimethyl-3-phenylpyrazole as a ligand scaffold. The existence of a validated 13C-NMR model for predicting its conformational preferences [1] allows for the rapid, in silico screening of derivatives. This predictive capability significantly accelerates the development cycle for new phosphine ligands derived from this pyrazole core, as the solution-state conformation is a key determinant of catalytic activity and selectivity.

Analytical Method Development and Quality Control: Using Physical Properties as Identity Markers

Procurement and quality control departments can utilize the distinct physical properties of 1,5-dimethyl-3-phenylpyrazole—specifically its melting point (35–37 °C) [1] and density (1.074 g/cm³) [1]—as definitive identity and purity markers. The 235 °C melting point difference from its regioisomer provides a simple, high-contrast differential scanning calorimetry (DSC) or melting point apparatus test to verify that the correct isomer has been received, preventing costly errors in large-scale syntheses or biological assays.

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